molecular formula C10H11ClF3NO B14887760 (R)-6-(Trifluoromethyl)chroman-4-amine hydrochloride

(R)-6-(Trifluoromethyl)chroman-4-amine hydrochloride

Katalognummer: B14887760
Molekulargewicht: 253.65 g/mol
InChI-Schlüssel: WFTUXBCZUUVNKW-DDWIOCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD24436045 is a chemical compound with unique properties and applications in various fields. This compound has garnered attention due to its potential uses in scientific research, industry, and medicine. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD24436045 involves specific reaction conditions and reagents. One common method includes a diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method ensures the formation of the desired stereoisomer with high selectivity.

Industrial Production Methods

Industrial production of MFCD24436045 may involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of advanced equipment and controlled environments ensures consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD24436045 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen results in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

MFCD24436045 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of MFCD24436045 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The compound’s effects are mediated through binding to receptors or altering signal transduction pathways .

Eigenschaften

Molekularformel

C10H11ClF3NO

Molekulargewicht

253.65 g/mol

IUPAC-Name

(4R)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-2,5,8H,3-4,14H2;1H/t8-;/m1./s1

InChI-Schlüssel

WFTUXBCZUUVNKW-DDWIOCJRSA-N

Isomerische SMILES

C1COC2=C([C@@H]1N)C=C(C=C2)C(F)(F)F.Cl

Kanonische SMILES

C1COC2=C(C1N)C=C(C=C2)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.